1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate
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Overview
Description
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with benzyl and tert-butyl groups
Preparation Methods
The synthesis of 1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, tert-butylamine, and suitable carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the diazepane ring.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions may involve the replacement of specific substituents on the diazepane ring with other functional groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways: It may influence specific biochemical pathways, resulting in changes in cellular processes and functions.
Comparison with Similar Compounds
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-benzyl 4-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate: This compound has a similar structure but differs in the substitution pattern on the diazepane ring.
1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Another similar compound with different functional groups, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-15-13-20(17(22)25-19(2,3)4)11-8-12-21(15)18(23)24-14-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-14H2,1-4H3 |
InChI Key |
RKKDVFVHKGFBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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